molecular formula C18H23NO5 B7343358 (2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid

(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid

Cat. No. B7343358
M. Wt: 333.4 g/mol
InChI Key: CFOFPXGDUGXNFD-MLGOLLRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid, also known as Ramatroban, is a synthetic compound that belongs to the family of thromboxane receptor antagonists. It is a potent inhibitor of thromboxane A2 (TXA2) receptor, which is involved in platelet aggregation, vasoconstriction, and inflammation. Ramatroban has been extensively studied for its potential therapeutic applications in various diseases, including asthma, cardiovascular diseases, and cancer.

Mechanism of Action

(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid works by selectively binding to the TXA2 receptor and inhibiting its activation by TXA2. This leads to a reduction in platelet aggregation, vasoconstriction, and inflammation. This compound also inhibits leukotriene synthesis by inhibiting 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces platelet aggregation and thrombus formation by inhibiting the TXA2 receptor. It also reduces airway hyperresponsiveness and inflammation in asthma by inhibiting leukotriene synthesis. This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. Additionally, this compound has been shown to have anti-cancer effects by inhibiting tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a highly selective inhibitor of the TXA2 receptor, which makes it useful for studying the role of TXA2 in various diseases. Another advantage is that it has been extensively studied in animal models and has shown promising results. However, one limitation is that it has not been extensively studied in humans, which limits its potential therapeutic applications. Additionally, this compound can be expensive to synthesize, which can limit its availability for lab experiments.

Future Directions

There are several future directions for the study of (2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid. One direction is to further study its potential therapeutic applications in various diseases, including asthma, cardiovascular diseases, and cancer. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways. Additionally, future studies could focus on developing more selective and potent inhibitors of the TXA2 receptor, which could have broader therapeutic applications.

Synthesis Methods

(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid can be synthesized by several methods, including the reaction of 4-(oxan-4-yl)benzoyl chloride with (2R,6R)-6-methylmorpholine-2-carboxylic acid in the presence of a base, such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity.

Scientific Research Applications

(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-cancer properties. In asthma, this compound has been shown to reduce airway hyperresponsiveness and inflammation by inhibiting leukotriene synthesis. In cardiovascular diseases, this compound has been shown to reduce platelet aggregation and thrombus formation, which can lead to heart attacks and strokes. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the TXA2 receptor.

properties

IUPAC Name

(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-12-10-19(11-16(24-12)18(21)22)17(20)15-4-2-13(3-5-15)14-6-8-23-9-7-14/h2-5,12,14,16H,6-11H2,1H3,(H,21,22)/t12-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOFPXGDUGXNFD-MLGOLLRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)C2=CC=C(C=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)C2=CC=C(C=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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